molecular formula C10H15NO B8483212 4-Allyl-2-isopropyl-5-methyl-oxazole

4-Allyl-2-isopropyl-5-methyl-oxazole

Cat. No.: B8483212
M. Wt: 165.23 g/mol
InChI Key: IIQXSLIJIZOYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-2-isopropyl-5-methyl-oxazole is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-4-prop-2-enyl-1,3-oxazole

InChI

InChI=1S/C10H15NO/c1-5-6-9-8(4)12-10(11-9)7(2)3/h5,7H,1,6H2,2-4H3

InChI Key

IIQXSLIJIZOYIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C(C)C)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.63 g of the above prepared N-(1-acetyl-but-3-enyl)-isobutyramide(33.61 mmol) were treated with 37 ml of trifluoroacetic acid (483 mmol) and 28.03 ml of trifluoroacetic anhydride (6 eq.) and kept for 3 h at 40°, when TLC indicated the disappearance of starting material. The reaction mixture was then poured onto crashed ice/NaHCO3, the aqueous layer (pH ˜8) extracted twice with AcOEt, washed with water and brine, dried over magnesium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=92/8) yielded 3.92 g of the title compound as yellowish oil.
Quantity
33.61 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
28.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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